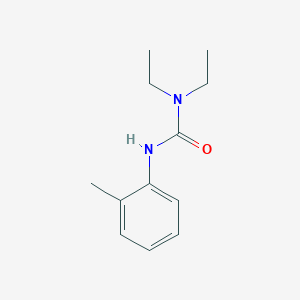
N-(3-chloro-4-methylphenyl)-N'-(3-hydroxy-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-N’-(3-hydroxy-2-pyridinyl)urea: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of both aromatic and heterocyclic moieties in its structure suggests potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-N’-(3-hydroxy-2-pyridinyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 3-hydroxy-2-pyridinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyridine ring.
Reduction: Reduction reactions may target the nitro group if present in derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the chlorine atom.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Conditions involving like or .
Major Products: The major products depend on the specific reactions and conditions but may include various substituted urea derivatives and oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, urea derivatives are often explored for their potential as therapeutic agents, including antimicrobial , anti-inflammatory , and anticancer properties.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action for N-(3-chloro-4-methylphenyl)-N’-(3-hydroxy-2-pyridinyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with proteins, enzymes, or receptors, leading to inhibition or activation of specific pathways. The presence of the hydroxyl and chloro groups may enhance binding affinity and specificity.
Comparación Con Compuestos Similares
- N-(3-chloro-4-methylphenyl)-N’-(2-hydroxy-3-pyridinyl)urea
- N-(3-chloro-4-methylphenyl)-N’-(4-hydroxy-2-pyridinyl)urea
- N-(3-chloro-4-methylphenyl)-N’-(3-hydroxy-4-pyridinyl)urea
Uniqueness: The unique combination of the 3-chloro-4-methylphenyl and 3-hydroxy-2-pyridinyl moieties in N-(3-chloro-4-methylphenyl)-N’-(3-hydroxy-2-pyridinyl)urea may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
853319-27-4 |
|---|---|
Fórmula molecular |
C13H12ClN3O2 |
Peso molecular |
277.70 g/mol |
Nombre IUPAC |
1-(3-chloro-4-methylphenyl)-3-(3-hydroxypyridin-2-yl)urea |
InChI |
InChI=1S/C13H12ClN3O2/c1-8-4-5-9(7-10(8)14)16-13(19)17-12-11(18)3-2-6-15-12/h2-7,18H,1H3,(H2,15,16,17,19) |
Clave InChI |
ONKVCOMIXULIMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC=N2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


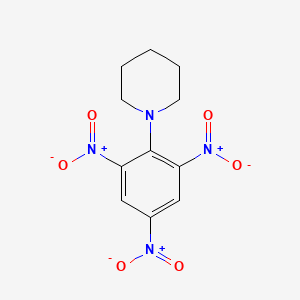
![Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11957421.png)
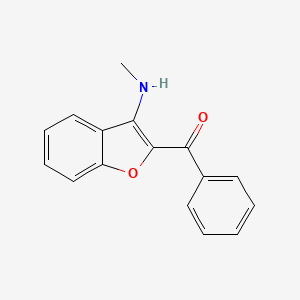

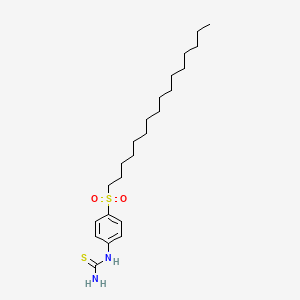



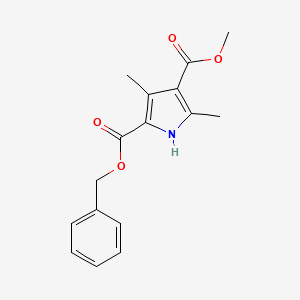


![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11957458.png)
